TCO-PEG4-amido maleimide
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Overview
Description
TCO-PEG4-amido maleimide: is a compound that combines the properties of trans-cyclooctene (TCO), polyethylene glycol (PEG), and maleimide. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to react with thiol groups to form stable thioether bonds . The PEG spacer enhances solubility and reduces aggregation, making it suitable for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-amido maleimide typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS ester.
Coupling with TCO: The activated PEG-NHS ester is then reacted with trans-cyclooctene (TCO) to form TCO-PEG.
Introduction of Maleimide Group: The TCO-PEG is further reacted with maleimide to introduce the maleimide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS or other suitable agents.
Large-Scale Coupling: The activated PEG is coupled with TCO in large reactors.
Introduction of Maleimide:
Chemical Reactions Analysis
Types of Reactions:
Thiol-Maleimide Reaction: TCO-PEG4-amido maleimide reacts with thiol groups (-SH) to form stable thioether bonds.
Click Chemistry Reactions: The TCO moiety can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with azides to form stable triazole linkages.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine-containing peptides and antibodies.
SPAAC Reaction: Azide-containing compounds are used as reagents.
Major Products:
Scientific Research Applications
Chemistry:
Bioconjugation: TCO-PEG4-amido maleimide is used for tagging and labeling thiol-containing biomolecules, facilitating the study of protein interactions and functions.
Biology:
Molecular Imaging: The compound is used in molecular imaging techniques to label and track biomolecules in living systems.
Medicine:
Drug Delivery: The PEG spacer enhances solubility and stability, making it suitable for drug delivery applications.
Therapeutic Development: It is used in the development of targeted therapies by conjugating drugs to specific biomolecules.
Industry:
Mechanism of Action
Thiol-Maleimide Reaction:
Mechanism: The maleimide group reacts with thiol groups to form a stable thioether bond.
Molecular Targets: Thiol-containing biomolecules such as cysteine residues in proteins.
SPAAC Reaction:
Mechanism: The TCO moiety undergoes strain-promoted azide-alkyne cycloaddition with azides to form a stable triazole linkage.
Molecular Targets: Azide-containing compounds.
Comparison with Similar Compounds
TCO-PEG4-maleimide: Similar to TCO-PEG4-amido maleimide but lacks the amido group.
TCO-PEG3-amido maleimide: Similar structure but with a shorter PEG spacer.
TCO-PEG5-amido maleimide: Similar structure but with a longer PEG spacer.
Uniqueness:
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPWQCCPOKESZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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